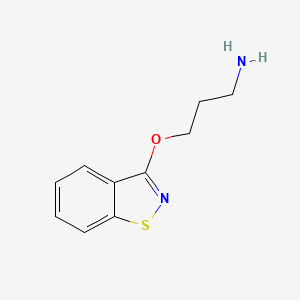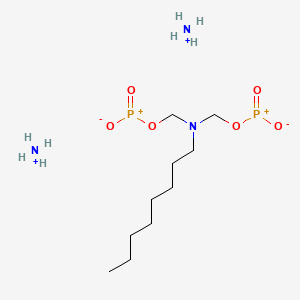
Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate is a heterocyclic organic compound with the molecular formula C10H29N3O7P2 and a molecular weight of 365.30 g/mol . It is known for its unique structure, which includes an octyl group and bisphosphate moieties. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate involves several steps. The synthetic route typically includes the reaction of octylamine with formaldehyde and phosphoric acid under controlled conditions. The reaction conditions, such as temperature, pH, and reaction time, are crucial to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Chemischer Reaktionen
Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the octyl group or phosphate moieties are replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic conditions, leading to the breakdown of the bisphosphate structure.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate involves its interaction with molecular targets and pathways. The compound’s bisphosphate moieties can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate can be compared with other similar compounds, such as:
Diammonium hydrogen phosphate: A simpler phosphate compound used in fertilizers and as a fire retardant.
Octylamine: A primary amine with an octyl group, used in organic synthesis and as a surfactant.
Bisphosphonates: A class of compounds used in medicine to treat bone diseases like osteoporosis.
The uniqueness of this compound lies in its combination of an octyl group and bisphosphate moieties, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
94107-72-9 |
|---|---|
Molekularformel |
C10H29N3O6P2+2 |
Molekulargewicht |
349.30 g/mol |
IUPAC-Name |
diazanium;[octyl(phosphooxymethyl)amino]methoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C10H21NO6P2.2H3N/c1-2-3-4-5-6-7-8-11(9-16-18(12)13)10-17-19(14)15;;/h2-10H2,1H3;2*1H3/p+2 |
InChI-Schlüssel |
ZTBOJRAOCSFKEQ-UHFFFAOYSA-P |
Kanonische SMILES |
CCCCCCCCN(CO[P+](=O)[O-])CO[P+](=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


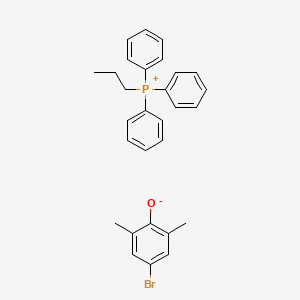
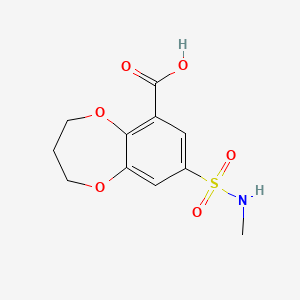

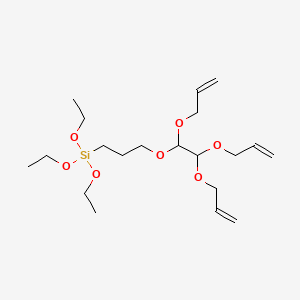
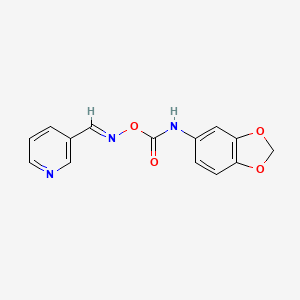
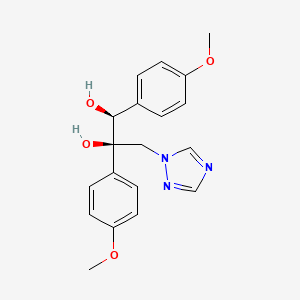

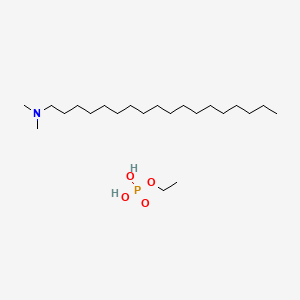


![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

